Cas no 183739-65-3 (3-Formyl-N-methylbenzamide)
3-Formyl-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide,3-formyl-N-methyl-
- 3-formyl-N-methylbenzamide
- 3-FORMYL-N-METHYL-BENZAMIDE
- Benzamide, 3-formyl-N-methyl- (9CI)
- Z1068186274
- 183739-65-3
- A934915
- RUAHSNUDSPSSSD-UHFFFAOYSA-N
- EN300-1387291
- 3-(methylamino-carbonyl)-benzaldehyde
- SCHEMBL62779
- CS-0374043
- AKOS006228148
- LS-11014
- DTXSID80622027
- MFCD09758971
- 3-Formyl-N-methylbenzamide
-
- MDL: MFCD09758971
- Inchi: 1S/C9H9NO2/c1-10-9(12)8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12)
- InChI Key: RUAHSNUDSPSSSD-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=O)C=1)NC
Computed Properties
- Exact Mass: 163.06337
- Monoisotopic Mass: 163.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.17
3-Formyl-N-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037308-250mg |
3-Formyl-N-methyl-benzamide |
183739-65-3 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 037308-1g |
3-Formyl-N-methyl-benzamide |
183739-65-3 | 1g |
£425.00 | 2022-03-01 | ||
| Fluorochem | 037308-2g |
3-Formyl-N-methyl-benzamide |
183739-65-3 | 2g |
£638.00 | 2022-03-01 | ||
| TRC | F965230-100mg |
3-Formyl-N-methylbenzamide |
183739-65-3 | 100mg |
$69.00 | 2023-05-18 | ||
| TRC | F965230-500mg |
3-Formyl-N-methylbenzamide |
183739-65-3 | 500mg |
$259.00 | 2023-05-18 | ||
| TRC | F965230-1g |
3-Formyl-N-methylbenzamide |
183739-65-3 | 1g |
$ 335.00 | 2022-06-04 | ||
| Ambeed | A632813-1g |
3-Formyl-N-methylbenzamide |
183739-65-3 | 95+% | 1g |
$507.0 | 2024-04-22 | |
| abcr | AB529194-500 mg |
3-Formyl-N-methylbenzamide; . |
183739-65-3 | 500MG |
€373.00 | 2022-07-28 | ||
| abcr | AB529194-1 g |
3-Formyl-N-methylbenzamide; . |
183739-65-3 | 1g |
€462.00 | 2022-07-28 | ||
| Crysdot LLC | CD12102692-1g |
3-Formyl-N-methylbenzamide |
183739-65-3 | 95+% | 1g |
$551 | 2024-07-24 |
3-Formyl-N-methylbenzamide Suppliers
3-Formyl-N-methylbenzamide Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-Formyl-N-methylbenzamide
Recent Advances in the Study of 3-Formyl-N-methylbenzamide (CAS: 183739-65-3) in Chemical Biology and Pharmaceutical Research
3-Formyl-N-methylbenzamide (CAS: 183739-65-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its formyl and N-methylamide functional groups, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a building block in organic synthesis. Recent studies have explored its reactivity, biological activity, and potential therapeutic applications, making it a focal point for researchers in the field.
One of the key areas of investigation has been the role of 3-Formyl-N-methylbenzamide in the synthesis of novel heterocyclic compounds. Researchers have utilized its formyl group as a reactive site for condensation reactions, leading to the formation of imines and other derivatives with potential pharmacological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-Formyl-N-methylbenzamide as a precursor in the synthesis of quinazoline derivatives, which exhibited potent inhibitory effects against tyrosine kinases involved in cancer progression.
In addition to its synthetic utility, 3-Formyl-N-methylbenzamide has been investigated for its direct biological effects. Recent in vitro studies have revealed its ability to modulate specific enzymatic pathways, particularly those involving proteases and oxidoreductases. A study conducted by a team at the University of Cambridge highlighted its inhibitory activity against cathepsin B, a protease implicated in tumor metastasis and inflammatory diseases. These findings suggest that 3-Formyl-N-methylbenzamide could serve as a lead compound for the development of new therapeutic agents targeting these pathways.
The pharmacokinetic properties of 3-Formyl-N-methylbenzamide have also been a subject of recent research. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability as a drug candidate. Preliminary data indicate that the compound exhibits moderate bioavailability and stability under physiological conditions, though further optimization may be required to enhance its therapeutic efficacy. Researchers are currently exploring structural modifications to improve its pharmacokinetic and pharmacodynamic properties.
Another notable application of 3-Formyl-N-methylbenzamide is in the field of chemical proteomics. Its reactive formyl group allows for selective labeling of proteins, enabling researchers to study protein-ligand interactions and identify novel drug targets. A recent publication in Nature Chemical Biology detailed the use of 3-Formyl-N-methylbenzamide-based probes to map the interactome of a specific class of enzymes, providing valuable insights into their functional roles in disease mechanisms.
Despite these advancements, challenges remain in the development and application of 3-Formyl-N-methylbenzamide. Issues such as selectivity, toxicity, and scalability of synthesis need to be addressed to fully realize its potential. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and translate the findings into clinical applications.
In conclusion, 3-Formyl-N-methylbenzamide (CAS: 183739-65-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique chemical properties and biological activities make it a valuable tool for drug discovery and development. Ongoing studies continue to uncover new applications and mechanisms of action, positioning this molecule as a key player in future therapeutic innovations.
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